molecular formula C10H15FN4 B2675384 (1R,4R)-N1-(5-Fluoropyrimidin-2-yl)cyclohexane-1,4-diamine CAS No. 1400637-02-6

(1R,4R)-N1-(5-Fluoropyrimidin-2-yl)cyclohexane-1,4-diamine

Cat. No. B2675384
CAS RN: 1400637-02-6
M. Wt: 210.256
InChI Key: DWNUAKHSEZZGED-KYZUINATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,4R)-N1-(5-Fluoropyrimidin-2-yl)cyclohexane-1,4-diamine, also known as 5-fluoro-2'-deoxycytidine, is a nucleoside analog that has been extensively studied for its potential applications in cancer therapy. This compound is a modified form of the natural nucleoside deoxycytidine, which is a building block of DNA. By replacing the hydrogen atom at the 5-position of the pyrimidine ring with a fluorine atom, the resulting compound is able to inhibit DNA synthesis and induce cell death in rapidly dividing cells. In

Mechanism of Action

The mechanism of action of (1R,4R)-N1-(5-Fluoropyrimidin-2-yl)cyclohexane-1,4-diamine involves its incorporation into DNA during replication. Once incorporated, the fluorine atom at the 5-position of the pyrimidine ring inhibits the activity of DNA polymerase, preventing further elongation of the DNA chain. This results in DNA damage and ultimately cell death. In addition to its effects on DNA synthesis, this compound has also been shown to induce apoptosis through activation of the caspase pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its effects on DNA synthesis and cell proliferation. In addition to its direct cytotoxic effects, this compound has also been shown to have immunomodulatory effects, which may enhance its anti-tumor activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of (1R,4R)-N1-(5-Fluoropyrimidin-2-yl)cyclohexane-1,4-diamine for laboratory experiments is its broad spectrum of activity against cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell proliferation and apoptosis. However, this compound also has some limitations, including its potential toxicity to non-cancerous cells and its tendency to induce drug resistance in cancer cells over time.

Future Directions

There are several potential future directions for research on (1R,4R)-N1-(5-Fluoropyrimidin-2-yl)cyclohexane-1,4-diamine. One area of interest is the development of new analogs with improved pharmacokinetic properties and reduced toxicity. Another area of research is the combination of this compound with other chemotherapeutic agents or immunomodulatory drugs to enhance its anti-tumor activity. Finally, there is a need for further studies to elucidate the mechanisms of action of this compound and its effects on DNA synthesis and cell proliferation.

Synthesis Methods

The synthesis of (1R,4R)-N1-(5-Fluoropyrimidin-2-yl)cyclohexane-1,4-diamine involves several steps, starting with the protection of the amine group on the cyclohexane ring. This is followed by the synthesis of the fluoropyrimidine moiety, which is then coupled to the protected cyclohexane derivative. The final step involves deprotection of the amine group to yield the desired compound. Several different methods have been reported for the synthesis of this compound, including both chemical and enzymatic approaches.

Scientific Research Applications

(1R,4R)-N1-(5-Fluoropyrimidin-2-yl)cyclohexane-1,4-diamine has been extensively studied for its potential applications in cancer therapy. It has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to other chemotherapeutic agents. In addition to its direct cytotoxic effects, this compound has also been shown to have immunomodulatory effects, which may enhance its anti-tumor activity.

properties

IUPAC Name

4-N-(5-fluoropyrimidin-2-yl)cyclohexane-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN4/c11-7-5-13-10(14-6-7)15-9-3-1-8(12)2-4-9/h5-6,8-9H,1-4,12H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNUAKHSEZZGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NC2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.